1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one
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Overview
Description
1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridine ring with an aminoethyl group and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminoethylamine with 4-methyl-2-oxo-1,2-dihydropyridine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Fully saturated analogs.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in binding studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one exerts its effects involves interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially modulating their activity. The pyridine ring can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Aminoethylpyridine: Similar structure but lacks the methyl group.
4-Methylpyridine: Lacks the aminoethyl group.
1-(2-Aminoethyl)piperidine: Saturated analog with a piperidine ring instead of a pyridine ring.
Uniqueness: 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one is unique due to the combination of its aminoethyl and methyl groups, which confer specific chemical and biological properties not found in its analogs. This makes it a valuable compound for targeted applications in various fields .
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(2-aminoethyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-7-2-4-10(5-3-9)8(11)6-7/h2,4,6H,3,5,9H2,1H3 |
InChI Key |
JZLRMVAWTXXWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1)CCN |
Origin of Product |
United States |
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